molecular formula C31H49N13O14 B12398614 Q-Peptide

Q-Peptide

Cat. No.: B12398614
M. Wt: 827.8 g/mol
InChI Key: JBNPKUJQJBPSGV-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q-Peptide is a synthetic peptide known for its unique structural properties and diverse applications in scientific research. Peptides are short chains of amino acids linked by peptide bonds, and this compound is specifically designed to exhibit certain biological activities that make it valuable in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Q-Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, this compound production may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Q-Peptide can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acid residues, such as methionine, can occur under oxidative conditions.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.

    Substitution: Amino acid residues within this compound can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Q-Peptide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide chemistry and develop new synthetic methods.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based materials and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of Q-Peptide depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, leading to various biological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Q-Peptide can be compared to other synthetic peptides such as:

This compound’s uniqueness lies in its specific sequence and structural properties, which confer distinct biological activities not found in other peptides.

Properties

Molecular Formula

C31H49N13O14

Molecular Weight

827.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

JBNPKUJQJBPSGV-RABCQHRBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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